Phenyl[4-(phenylselanyl)phenyl]methanone
Description
Phenyl[4-(phenylselanyl)phenyl]methanone is an organoselenium compound featuring a benzophenone core substituted with a phenylselanyl group at the para position. The selanyl (SePh) group introduces unique electronic and steric properties due to selenium’s polarizability, redox activity, and larger atomic radius compared to sulfur or oxygen. This compound is of interest in organic synthesis, materials science, and medicinal chemistry, where selenium’s distinct behavior can influence reactivity, photophysical properties, and biological interactions.
Properties
CAS No. |
110589-53-2 |
|---|---|
Molecular Formula |
C19H14OSe |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
phenyl-(4-phenylselanylphenyl)methanone |
InChI |
InChI=1S/C19H14OSe/c20-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)21-17-9-5-2-6-10-17/h1-14H |
InChI Key |
WETNUBWSJAQPTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[4-(phenylselanyl)phenyl]methanone typically involves the reaction of 4-bromobenzophenone with diphenyl diselenide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Phenyl[4-(phenylselanyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
Phenyl[4-(phenylselanyl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of the selenium atom.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Phenyl[4-(phenylselanyl)phenyl]methanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The selenium atom can participate in redox reactions, neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Apoptosis Induction: In cancer cells, the compound can induce apoptosis through the activation of intrinsic and extrinsic apoptotic pathways.
Comparison with Similar Compounds
Structural and Electronic Properties
The selanyl group (SePh) differs significantly from other substituents in terms of electron-withdrawing/donating effects, steric bulk, and polarizability. Key comparisons include:
| Compound Name | Substituent | Key Electronic Effects | Steric Effects | Reference |
|---|---|---|---|---|
| Phenyl[4-(trifluoromethyl)phenyl]methanone | CF3 | Strong electron-withdrawing | Moderate bulk | |
| 4-(Methylthio)phenylmethanone | SCH3 | Weak electron-donating | Smaller than SePh | |
| 4-(Aminomethyl)phenylmethanone | NH2CH2 | Electron-donating (amine) | Minimal | |
| Phenyl[4-(phenylselanyl)phenyl]methanone | SePh | Mild electron-withdrawing (via polarizability) | High bulk due to SePh | - |
Key Observations :
- The CF3 group (in Phenyl[4-(trifluoromethyl)phenyl]methanone) enhances thermal stability (mp = 114–116°C) and electrophilicity, making it suitable for electronics or catalysis .
- The SCH3 group (in 4-(Methylthio)phenylmethanone) offers milder electronic modulation, with synthetic yields (~56%) influenced by transition-metal catalysts like FeCl2 .
Key Observations :
- Selenium-containing compounds often demand stringent conditions (e.g., inert atmosphere) due to Se’s sensitivity to oxidation.
- Halogenated precursors (e.g., 4-iodo- or 4-bromo-benzophenones) are common intermediates for introducing diverse substituents .
Physicochemical and Functional Properties
Key Observations :
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